5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile
Description
5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile is a heterocyclic compound featuring a benzenecarbonitrile core substituted with an amino group and a 4-chlorophenylsulfanyl moiety. This compound is part of the 1,3,4-thiadiazolo[3,2-α]pyrimidine family, known for its fused heterocyclic structure that imparts significant biological activity, including anticancer, antimicrobial, and herbicidal properties . Its synthesis typically involves a one-pot, ultrasound-promoted three-component reaction of aldehydes, 4-chlorophenyl-2-aminothiadiazole, and malononitrile, yielding derivatives in high efficiency (80–90% yield) compared to conventional reflux methods .
Properties
IUPAC Name |
5-amino-2-(4-chlorophenyl)sulfanylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c14-10-1-4-12(5-2-10)17-13-6-3-11(16)7-9(13)8-15/h1-7H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFCFVUSGXCZPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)N)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile typically involves the reaction of 4-chlorothiophenol with 2-bromo-5-nitrobenzonitrile under basic conditions, followed by reduction of the nitro group to an amino group . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various electrophiles can be introduced using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: 5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile.
Substitution: Derivatives with different substituents on the amino group.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and sulfanyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the nature of the compound being synthesized.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
5-Amino-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbonitrile (CAS 320421-51-0)
- Structural Difference : Replaces the 4-chlorophenyl group with a 3-(trifluoromethyl)phenyl group.
- However, its Safety Data Sheet (SDS) highlights strict handling requirements due to uncharacterized toxicity .
5-Amino-2-[(4-methoxyphenyl)sulfanyl]benzenecarbonitrile
- Structural Difference : Substitutes the chloro group with a methoxy group.
- No explicit biological data are reported, but such modifications often influence pharmacokinetic profiles .
Heterocyclic Core Modifications
Thiazolo[3,2-a]pyridine Derivatives
- Example: 5-Amino-2-(anthracen-9-ylmethylene)-7-(4-chlorophenyl)-3-oxo-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6,8-dicarbonitrile (6a) .
- Structural Difference : Replaces the thiadiazolo-pyrimidine core with a thiazolo-pyridine system.
- Activity : Exhibits antimicrobial properties (e.g., against Staphylococcus aureus and Candida albicans), contrasting with the anticancer focus of the thiadiazolo-pyrimidine derivatives .
Chromene-3-carbonitrile Derivatives
- Example: 2-Amino-4-[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile (CAS 315245-21-7) .
- Structural Difference : Incorporates a chromene ring and additional substituents.
Anticancer Activity
- 5-Amino-2-(4-chlorophenyl) Derivatives: Compound 4i (3-hydroxy-4-methoxyphenyl substituent) shows potent anticancer activity with GI₅₀ values of 28.9–55.3 μM against MCF-7, K562, HeLa, and PC-3 cell lines. Docking studies indicate strong binding to thymidylate synthase, a key enzyme in DNA synthesis .
- Comparison with Trifluoromethyl Analog: Limited activity data exist, but the trifluoromethyl group’s electron-withdrawing nature may alter target affinity or metabolic clearance .
Antimicrobial Activity
Physicochemical and Spectral Properties
Biological Activity
5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile, also known by its CAS number 303147-71-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound features a benzenecarbonitrile core with an amino group and a chlorinated phenyl sulfanyl substituent. Its unique structure suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds with similar structures often exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives, which share some structural characteristics with this compound, can display potent cytotoxic effects against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | A-431 (skin cancer) | 1.61 ± 1.92 |
| Compound 10 | Jurkat (leukemia) | 1.98 ± 1.22 |
| This compound | N/A | N/A |
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Compounds with electron-withdrawing groups like chlorine have been shown to enhance antibacterial efficacy. For example, thiazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 μg/mL against multi-drug resistant bacteria .
The proposed mechanisms of action for compounds similar to this compound include:
- Inhibition of Enzymatic Activity : Many sulfur-containing compounds act as enzyme inhibitors, potentially affecting pathways critical for cancer cell proliferation.
- Interference with Cellular Signaling : The presence of an amino group may facilitate interactions with cellular receptors or enzymes involved in signal transduction pathways.
Study on Anticancer Efficacy
In a study examining structurally related compounds, derivatives were tested against various cancer cell lines to assess their cytotoxicity and mechanism of action. The results indicated that modifications in the phenyl ring significantly influenced activity:
- Methyl substitution at specific positions increased cytotoxicity.
- Chlorine substitution enhanced antimicrobial properties.
These findings suggest that further exploration of this compound could yield valuable insights into its anticancer and antimicrobial potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
